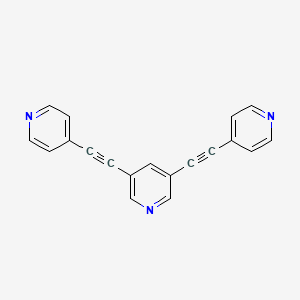
3,5-Bis(2-pyridin-4-ylethynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is an organic compound with the molecular formula C19H11N3 It is a derivative of pyridine, featuring two pyridyl groups attached to the central pyridine ring via ethynyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine typically involves the coupling of 3,5-dibromopyridine with 4-ethynylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
3,5-Bis(2-pyridin-4-ylethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to form dihydropyridine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
科学研究应用
3,5-Bis(2-pyridin-4-ylethynyl)pyridine has several scientific research applications:
作用机制
The mechanism of action of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, thereby modulating their activity .
相似化合物的比较
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate ligand with similar coordination properties.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: A compound with similar structural features but different functional groups.
Uniqueness
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is unique due to its ethynyl linkages, which provide rigidity and planarity to the molecule, enhancing its ability to participate in π-π stacking interactions and coordination with metal centers. This makes it particularly valuable in the design of advanced materials and coordination complexes.
属性
分子式 |
C19H11N3 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
3,5-bis(2-pyridin-4-ylethynyl)pyridine |
InChI |
InChI=1S/C19H11N3/c1(16-5-9-20-10-6-16)3-18-13-19(15-22-14-18)4-2-17-7-11-21-12-8-17/h5-15H |
InChI 键 |
DLXSPYNTUTYKHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C#CC2=CC(=CN=C2)C#CC3=CC=NC=C3 |
同义词 |
3,5-bis(4-pyridylethynyl)pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















